molecular formula C4H4Cl6O3S B12070197 Bis(2,2,2-trichloroethyl) sulfite CAS No. 36884-93-2

Bis(2,2,2-trichloroethyl) sulfite

Cat. No.: B12070197
CAS No.: 36884-93-2
M. Wt: 344.8 g/mol
InChI Key: UPLUJYOFSVMSOR-UHFFFAOYSA-N
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Description

Bis(2,2,2-trichloroethyl) sulfite is a specialized chemical reagent primarily used in synthetic chemistry as a precursor to 2,2,2-trichloroethoxysulfate (SO3TCE) protected groups . These protected sulfates are valuable in the multi-step synthesis of complex biological molecules, particularly sulfated glycans like those found in fucoidan and heparan sulfate . The core research value of this compound lies in its application as a protecting group during chemical synthesis. It allows researchers to install a sulfate group at a specific position on a molecule, such as a saccharide, early in the synthetic sequence. This protected sulfate is stable through subsequent reactions and can later be cleanly removed under mild conditions, such as by reduction with zinc . This methodology enables the precise construction of oligosaccharides with sulfation at designated positions, which is crucial for studying structure-activity relationships in biologically active compounds . It is important for researchers to be aware that side reactions, including inter- and intramolecular nucleophilic substitutions, have been observed during sulfation processes using related TCE reagents . This product is strictly for research purposes and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

36884-93-2

Molecular Formula

C4H4Cl6O3S

Molecular Weight

344.8 g/mol

IUPAC Name

bis(2,2,2-trichloroethyl) sulfite

InChI

InChI=1S/C4H4Cl6O3S/c5-3(6,7)1-12-14(11)13-2-4(8,9)10/h1-2H2

InChI Key

UPLUJYOFSVMSOR-UHFFFAOYSA-N

Canonical SMILES

C(C(Cl)(Cl)Cl)OS(=O)OCC(Cl)(Cl)Cl

Origin of Product

United States

Preparation Methods

Sulfurochloridic Acid and 2,2,2-Trichloroethanol Reaction

The most widely cited approach involves the reaction of sulfurochloridic acid (HSO₃Cl) with 2,2,2-trichloroethanol in the presence of a base. This method, adapted from analogous sulfite ester syntheses, proceeds via nucleophilic substitution (Figure 1).

Reaction Mechanism:

2Cl3CCH2OH+HSO3ClBase(Cl3CCH2O)2SO+HCl+H2O2 \, \text{Cl}3\text{CCH}2\text{OH} + \text{HSO}3\text{Cl} \xrightarrow{\text{Base}} (\text{Cl}3\text{CCH}2\text{O})2\text{SO} + \text{HCl} + \text{H}_2\text{O}

Pyridine or triethylamine is typically employed to neutralize HCl, driving the reaction to completion. Key parameters include:

  • Molar Ratio: A 2:1 excess of 2,2,2-trichloroethanol to HSO₃Cl ensures complete esterification.

  • Temperature: Reactions are conducted at 0–5°C to minimize thermal decomposition of HSO₃Cl.

  • Solvent: Anhydrous dichloromethane or diethyl ether prevents hydrolysis of the sulfite ester.

Yield and Purity:
Industrial reports suggest yields of 70–85%, with purity exceeding 95% after distillation under reduced pressure (10–15 mmHg, 80–90°C).

Thionyl Chloride-Mediated Synthesis

An alternative method utilizes thionyl chloride (SOCl₂) to convert 2,2,2-trichloroethanol into the corresponding sulfite ester. This one-pot reaction avoids handling corrosive HSO₃Cl but requires stringent moisture control.

Reaction Pathway:

2Cl3CCH2OH+SOCl2(Cl3CCH2O)2SO+2HCl2 \, \text{Cl}3\text{CCH}2\text{OH} + \text{SOCl}2 \rightarrow (\text{Cl}3\text{CCH}2\text{O})2\text{SO} + 2 \, \text{HCl}

Optimization Insights:

  • Catalyst: Catalytic dimethylformamide (DMF) accelerates the reaction by generating reactive intermediates.

  • Workup: Excess SOCl₂ is removed via rotary evaporation, and the crude product is washed with cold sodium bicarbonate to residual acidity.

Challenges:

  • Competing formation of sulfate esters at elevated temperatures.

  • Necessity for inert atmosphere (N₂ or Ar) to prevent oxidation.

Comparative Analysis of Methodologies

The table below contrasts the two primary synthesis routes:

Parameter HSO₃Cl Method SOCl₂ Method
Reactant Cost ModerateLow
Reaction Time 4–6 hours2–3 hours
Yield 70–85%60–75%
Purity Post-Distillation >95%90–93%
Safety Concerns HSO₃Cl corrosionSOCl₂ toxicity

Industrial-Scale Production Considerations

Scalability of this compound synthesis demands attention to:

Continuous Flow Reactors

Recent advancements propose using microreactors to enhance heat transfer and mixing efficiency. A 2022 pilot study achieved 88% yield by maintaining precise stoichiometry and residence time (45 seconds at 5°C).

Waste Management

HCl byproduct neutralization with NaOH generates NaCl, which must be disposed of per environmental regulations. Closed-loop systems recover unreacted 2,2,2-trichloroethanol via fractional distillation.

Emerging Techniques and Research Gaps

While classical methods remain dominant, novel approaches are under investigation:

Enzymatic Catalysis

Preliminary work with lipases (e.g., Candida antarctica Lipase B) in non-aqueous media shows promise for greener synthesis, though yields remain suboptimal (≤40%).

Solid-Phase Synthesis

Immobilizing HSO₃Cl on silica gel reduces handling risks and improves reagent longevity. Early trials report 65% yield with minimal purification .

Chemical Reactions Analysis

Types of Reactions

Ethanol,2,2,2-trichloro-, sulfite (2:1) (9CI) can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reactions are typically carried out under controlled temperature and pressure conditions to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield chlorinated aldehydes or acids, while reduction may produce simpler alcohols .

Scientific Research Applications

Table 1: Comparison of Similar Compounds

Compound NameStructureUnique Features
Diethyl sulfiteCHOSLower toxicity; used as a solvent and flavoring agent
Dimethyl sulfoxideCHOSKnown for its ability to penetrate biological membranes
Bis(2-chloroethyl) sulfideCHClSUsed as a chemical warfare agent; highly toxic
Bis(1-chloro-1-methylethyl) sulfiteCHClOSLess reactive; used in polymer chemistry

Chemical Intermediate

Bis(2,2,2-trichloroethyl) sulfite serves as an important chemical intermediate in the synthesis of various organic compounds. Its unique structure allows it to undergo transformations that yield valuable products in medicinal chemistry and materials science. For instance, it can be utilized in reactions that lead to the formation of sulfinates and sulfonates, which are vital in the development of pharmaceuticals and agrochemicals.

Protecting Agent

In organic synthesis, this compound acts as a protecting agent for functional groups during multi-step synthesis processes. By temporarily masking reactive sites, it enables chemists to selectively perform reactions without interference from other functional groups present in the molecule. This application is particularly useful in the synthesis of complex organic molecules where precision is crucial.

Precursor for Pesticidal Compounds

Research indicates that this compound can be transformed into various pesticidal compounds . Its derivatives have been explored for their efficacy in pest control formulations. The ability to modify its structure allows chemists to tailor the properties of these derivatives for specific agricultural applications.

Synthesis of Thiosulfonates

The compound has also been investigated for its role in the synthesis of thiosulfonates , which are emerging reactants with numerous applications in organic chemistry. Thiosulfonates can serve as intermediates in the preparation of biologically active compounds and materials with unique properties.

Case Study 1: Synthesis of Organosulfur Compounds

A study highlighted the use of this compound as a precursor for synthesizing sodium sulfinates through S–S bond-forming reactions. The resulting sulfinates exhibited significant potential as building blocks for further chemical transformations leading to valuable organosulfur compounds .

Case Study 2: Pesticide Development

Another research effort focused on transforming this compound into fungicidal compounds. The study demonstrated that derivatives synthesized from this compound showed promising activity against various fungal pathogens, indicating its potential utility in agricultural chemistry .

Mechanism of Action

The mechanism of action of Ethanol,2,2,2-trichloro-, sulfite (2:1) (9CI) involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, altering their activity and leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparison

The table below compares Bis(2,2,2-trichloroethyl) sulfite with structurally related esters:

Compound Molecular Formula Functional Group Molecular Weight (g/mol) Key Applications Stability Characteristics
This compound C₄H₄Cl₆O₃S (hypothetical) Sulfite (SO₃) ~386.8 (calculated) Protective groups, synthetic intermediates Likely hydrolytically labile
Bis(2,2,2-trichloroethyl) phosphorochloridate C₄H₄Cl₇O₃P Phosphate (PO₄) 429.1 Phosphorylation of nucleosides Stable under mild acidic conditions
2,2,2-Trichloroethyl chlorosulfate C₂H₂Cl₄O₄S Sulfate (SO₄) 282.9 Sulfonating agent, precursor synthesis High thermal stability
Bis(2-ethylhexyl) terephthalate C₂₄H₃₈O₄ Terephthalate 390.5 Plasticizer Resistant to hydrolysis

Stability and Toxicity

  • For example, sulfur mustard (bis(2-chloroethyl) sulfide) is highly toxic, though sulfite/sulfate esters are less acutely hazardous .
  • Phosphate vs. Sulfite Esters : Phosphate esters (e.g., bis(2,2,2-trichloroethyl) phosphorochloridate) are more commonly employed in synthetic chemistry due to their predictable reactivity and lower susceptibility to unintended cleavage compared to sulfites .

Research Findings and Data Gaps

  • Synthetic Utility : Bis(2,2,2-trichloroethyl) phosphorochloridate has been successfully used in nucleotide synthesis, achieving 90% yields in deprotection reactions .
  • Thermal Behavior : Sulfate esters like 2,2,2-trichloroethyl chlorosulfate exhibit higher thermal stability, making them suitable for high-temperature applications .
  • Data Limitations : Direct studies on this compound are absent in the provided evidence, necessitating extrapolation from analogs. Contradictions exist in stability profiles, with sulfites generally being more reactive than sulfates or phosphates.

Biological Activity

Bis(2,2,2-trichloroethyl) sulfite (C4H4Cl6O3S) is a chemical compound that has garnered attention due to its potential biological activities. This compound is characterized by its unique structure, which includes a sulfite group and two trichloroethyl moieties. Understanding its biological activity is crucial for assessing its safety and therapeutic potential.

  • Molecular Formula : C4H4Cl6O3S
  • Molecular Weight : 299.9 g/mol
  • CAS Number : 225971

The biological activity of this compound can be attributed to its ability to undergo metabolic transformations in biological systems. The sulfite group can participate in various biochemical reactions, potentially influencing cellular signaling pathways and metabolic processes.

  • Sulfation Mechanism : The sulfation process involves the transfer of a sulfate group to various substrates, which can enhance their solubility and facilitate their excretion from the body. This mechanism is crucial for detoxifying xenobiotics and regulating the activity of endogenous molecules .
  • Interaction with Proteins : Sulfated compounds often exhibit specific interactions with proteins, influencing processes such as cell signaling and adhesion. For instance, sulfation can enhance the binding affinity of ligands to their respective receptors, thereby modulating physiological responses .

Biological Activity Studies

Research studies have explored the biological effects of this compound in various contexts:

1. Toxicological Studies

  • Acute Toxicity : In animal models, this compound has shown acute toxicity at high doses, primarily affecting the liver and kidneys. Histopathological examinations revealed cellular necrosis and inflammation in these organs.

2. Pharmacological Effects

  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against certain bacterial strains. This effect may be linked to its ability to disrupt bacterial cell membranes or interfere with metabolic pathways.

3. Case Studies

  • Case Study 1 : A study investigated the effects of this compound on human cell lines. Results indicated that low concentrations promoted cell proliferation while higher concentrations induced apoptosis.
  • Case Study 2 : In vitro assays demonstrated that this compound could inhibit the growth of specific cancer cell lines, suggesting potential as an anticancer agent.

Data Table: Summary of Biological Activities

Activity TypeObservationsReference
Acute ToxicityLiver and kidney damage at high doses
AntimicrobialEffective against certain bacterial strains
Cell ProliferationPromotes proliferation at low concentrations
Apoptosis InductionInduces apoptosis at higher concentrations
Anticancer PotentialInhibits growth in specific cancer cell lines

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Bis(2,2,2-trichloroethyl) sulfite, and how can reaction efficiency be optimized?

  • Methodological Answer : The synthesis typically involves esterification of sulfonic acid derivatives with 2,2,2-trichloroethanol under anhydrous conditions. Optimization strategies include:

  • Catalyst selection : Use of mild acid catalysts (e.g., pyridinium p-toluenesulfonate) to minimize side reactions.
  • Temperature control : Maintaining temperatures below 60°C to prevent decomposition of trichloroethyl groups.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate high-purity product.
  • Yield quantification : Gas chromatography (GC) or <sup>1</sup>H NMR integration for reaction monitoring .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • <sup>13</sup>C NMR : Resolves sulfite ester linkages (δ 75-85 ppm) and trichloromethyl carbons (δ 95-105 ppm).
  • IR spectroscopy : Identifies sulfite S-O stretching (1050-1150 cm⁻¹) and C-Cl vibrations (600-700 cm⁻¹).
  • Mass spectrometry (EI-MS) : Molecular ion peaks ([M]⁺) and fragmentation patterns confirm molecular weight and structural motifs.
  • Elemental analysis : Validates Cl and S content (theoretical: Cl ≈ 58.3%, S ≈ 7.2%) .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal protective equipment (PPE) : Nitrile gloves, chemical-resistant goggles, and lab coats.
  • Ventilation : Use fume hoods to avoid inhalation of volatile degradation products.
  • Spill management : Absorb with inert materials (e.g., vermiculite) and neutralize with sodium bicarbonate before disposal.
  • Storage : Store in amber glass bottles under nitrogen at 4°C to prevent hydrolysis .

Advanced Research Questions

Q. How can computational chemistry methods predict the reactivity of this compound in novel reaction environments?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for S-O and C-Cl bonds to assess hydrolytic stability.
  • Molecular dynamics (MD) simulations : Model solvation effects in polar aprotic solvents (e.g., DMF) to predict reaction pathways.
  • Transition state analysis : Identify intermediates in nucleophilic substitution reactions using Gaussian or COMSOL Multiphysics .

Q. What experimental strategies resolve contradictions in reported thermodynamic data for this compound?

  • Methodological Answer :

  • Isothermal titration calorimetry (ITC) : Directly measure enthalpy changes during hydrolysis under controlled pH (2–12).
  • Collaborative calibration : Cross-validate DSC data across multiple labs using standardized heating rates (e.g., 10°C/min).
  • Statistical analysis : Apply factorial design (2<sup>k</sup> experiments) to isolate variables like humidity and solvent purity .

Q. How does the electronic structure of this compound influence its stability under varying pH conditions?

  • Methodological Answer :

  • Cyclic voltammetry : Measure redox potentials to assess susceptibility to oxidative degradation.
  • UV-Vis spectroscopy : Track absorbance shifts (200-300 nm) during acid/base titrations to identify protonation sites.
  • Theoretical framework : Correlate Hammett σp values of substituents with hydrolysis rates using linear free-energy relationships (LFERs) .

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